Cas no 77791-57-2 (Acetamide,N-(4-chlorophenyl)-2-[[2-(diethylamino)ethyl]methylamino]-, hydrochloride (1:2))

Acetamide,N-(4-chlorophenyl)-2-[[2-(diethylamino)ethyl]methylamino]-, hydrochloride (1:2) structure
77791-57-2 structure
Product Name:Acetamide,N-(4-chlorophenyl)-2-[[2-(diethylamino)ethyl]methylamino]-, hydrochloride (1:2)
CAS No:77791-57-2
MF:C15H26Cl3N3O
MW:370.74544095993
CID:576267
PubChem ID:53769
Update Time:2025-04-19

Acetamide,N-(4-chlorophenyl)-2-[[2-(diethylamino)ethyl]methylamino]-, hydrochloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(4-chlorophenyl)-2-[[2-(diethylamino)ethyl]methylamino]-, hydrochloride (1:2)
    • 2-[(4-chlorophenyl)carbamoylmethyl-methyl-ammonio]ethyl-diethyl-azaniu m dichloride
    • [2-(4-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium,dichloride
    • ACETANILIDE, 4'-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-, DIHYDROCHLORIDE
    • 77791-57-2
    • C 5400
    • 4'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride
    • Inchi: 1S/C15H24ClN3O.2ClH/c1-4-19(5-2)11-10-18(3)12-15(20)17-14-8-6-13(16)7-9-14;;/h6-9H,4-5,10-12H2,1-3H3,(H,17,20);2*1H
    • InChI Key: YTIHHGOCUSWTLY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C[NH+](C)CC[NH+](CC)CC)=O.[Cl-].[Cl-]

Computed Properties

  • Exact Mass: 369.114146
  • Monoisotopic Mass: 369.114146
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 276
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38

Experimental Properties

  • Boiling Point: 427.7°C at 760 mmHg
  • Flash Point: 212.5°C
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